molecular formula C17H16O3S B051842 2-Phenylthio-5-propionylphenylacetic acid CAS No. 103918-73-6

2-Phenylthio-5-propionylphenylacetic acid

Cat. No.: B051842
CAS No.: 103918-73-6
M. Wt: 300.4 g/mol
InChI Key: OIDXFJQJYOGXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .

Mode of Action

this compound interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Result of Action

The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :

    Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.

    Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.

    Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Phenylthio-5-propionylphenylacetic acid has several scientific research applications:

    Synthesis of Anti-Inflammatory Agents: It is a key intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

    Anticancer Research: Derivatives of phenylacetic acid, including this compound, have shown potential in anticancer research due to their cytotoxic activity against human cancer cell lines.

    Antimicrobial Applications: Phenylacetic acid derivatives have demonstrated antimicrobial potency, inhibiting the growth of several bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylthio-5-propionylphenylacetic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit COX-2 preferentially makes it particularly valuable in the development of anti-inflammatory drugs.

Properties

IUPAC Name

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDXFJQJYOGXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545840
Record name [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103918-73-6
Record name [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.